2-Hydroxypentadecanoic acid
Overview
Description
2-Hydroxypentadecanoic acid is a 2-hydroxy fatty acid that is derived from pentadecanoic acid by substituting a hydroxy group at the second position. This compound is known for its role as a fungal metabolite and has been manually annotated by the ChEBI Team .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxypentadecanoic acid can be synthesized through various routes. One method involves the condensation of 1,12-dodecanolide with methylsulfinylcarbanion (DMSO-), followed by ethoxycarbonylmethylation and subsequent conversion to this compound . Another approach involves the synthesis from 1,1,1,7-tetrachloroheptane and 1,1,1,9-tetrachlorononane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxypentadecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-Hydroxypentadecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound plays a role in studying fungal metabolism and the biochemical pathways involved.
Medicine: Research into its potential therapeutic effects and its role in metabolic processes is ongoing.
Mechanism of Action
The mechanism of action of 2-hydroxypentadecanoic acid involves its role as a Bronsted acid, capable of donating a hydron to an acceptor. It interacts with various molecular targets and pathways, including those involved in fungal metabolism . The specific pathways and molecular targets are still under investigation, but its role as a hydroxy fatty acid suggests involvement in lipid metabolism and signaling pathways.
Comparison with Similar Compounds
Pentadecanoic Acid: The parent compound from which 2-hydroxypentadecanoic acid is derived.
16-Hydroxyhexadecanoic Acid: Another hydroxy fatty acid with similar properties and applications.
Uniqueness: this compound is unique due to the presence of the hydroxy group at the second position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other hydroxy fatty acids and influences its reactivity and role in metabolic processes.
Properties
IUPAC Name |
2-hydroxypentadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(16)15(17)18/h14,16H,2-13H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKASEPJANRVKDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70947933 | |
Record name | 2-Hydroxypentadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70947933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2507-54-2 | |
Record name | 2-Hydroxypentadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2507-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxypentadecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002507542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxypentadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70947933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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